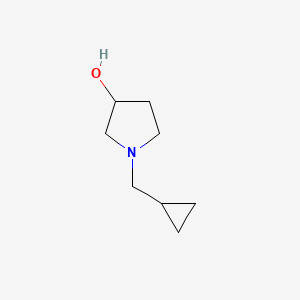![molecular formula C19H21NO3 B3126131 (E)-[(2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate CAS No. 331460-35-6](/img/structure/B3126131.png)
(E)-[(2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate
Vue d'ensemble
Description
“(E)-[(2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate” is a chemical compound that contains a methylidene group . The methylidene group is a part of a molecule that consists of two hydrogen atoms bound to a carbon atom, which is connected to the remainder of the molecule by a double bond .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-{[(2-hydroxy-5-methoxyphenyl)methylidene]amino}nicotinic acid was synthesized from the condensation of o-phenylenediamine and 5-methoxysalicaldehyde . The synthesized complex was characterized using ultraviolet-visible spectroscopy, vibrational studies FT-IR, nuclear magnetic resonance (1H-NMR, 13C-NMR), and gas chromatography coupled with mass spectroscopy (GC–MS) .Molecular Structure Analysis
The molecular structure of similar compounds has been reported. For example, the molecular structures of 4-{[(4-methoxyphenyl)amino]methyl}-N,N-dimethylaniline and 2-methoxy-5-{(phenylamino)methyl}phenol were reported . These compounds crystallized as monomeric entities in an orthorhombic and monoclinic crystal system, respectively .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, cyanoacetohydrazides have been used as precursors in reactions leading to the construction of heterocycles . In a fashion similar to the aldol reaction, one ester acts as a nucleophile while a second ester acts as the electrophile .Applications De Recherche Scientifique
Occurrence, Fate, and Behavior of Parabens in Aquatic Environments
Parabens, esters of para-hydroxybenzoic acid, are used as preservatives in foodstuffs, cosmetics, and pharmaceutical drugs. They may act as weak endocrine disruptors. Despite treatments that eliminate them relatively well from wastewater, parabens are always present at low concentration levels in effluents of wastewater treatment plants. Methylparaben and propylparaben predominate in surface water and sediments, reflecting the composition of paraben mixtures in common consumer products (Haman et al., 2015).
Health Aspects of Methyl Paraben
Methyl paraben is a methyl ester of p-hydroxybenzoic acid used as an antimicrobial preservative in foods, drugs, and cosmetics for over 50 years. It is practically non-toxic by both oral and parenteral routes and is readily absorbed through the skin and from the gastrointestinal tract, hydrolyzed to p-hydroxybenzoic acid, conjugated, and rapidly excreted in the urine (Soni et al., 2002).
Toxicological Effects of Sunscreens on Marine Biota and Human Concerns
Ethylhexyl methoxycinnamate and butyl methoxydibenzoylmethane, important sunscreens, have been detected in water samples and sediments worldwide, posing risks to aquatic beings and raising concerns over human seafood consumption due to bioaccumulation (da Silva et al., 2021).
Mécanisme D'action
Target of Action
Similar compounds have been shown to exhibit antimicrobial action against various microbes .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes that inhibit the growth of microbes .
Result of Action
Similar compounds have been shown to exhibit antimicrobial action .
Propriétés
IUPAC Name |
[(E)-(2-methoxyphenyl)methylideneamino] 4-tert-butylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-19(2,3)16-11-9-14(10-12-16)18(21)23-20-13-15-7-5-6-8-17(15)22-4/h5-13H,1-4H3/b20-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCROCMIVIAUODI-DEDYPNTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)ON=CC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)O/N=C/C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-[(2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(4-methoxyphenyl)methyl]-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B3126061.png)
![(1H-benzo[d]imidazol-2-yl)(phenyl)methanamine](/img/structure/B3126072.png)




![ethyl 2-{[2-(2,3-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate](/img/structure/B3126113.png)

![N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(phenylsulfanyl)acetohydrazide](/img/structure/B3126135.png)
![[4-[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] furan-2-carboxylate](/img/structure/B3126149.png)
![4-[(4-Fluorobenzyl)oxy]benzyl 3-nitrobenzenecarboxylate](/img/structure/B3126164.png)